molecular formula C22H32N4O2S B2606456 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 946244-65-1

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No. B2606456
CAS RN: 946244-65-1
M. Wt: 416.58
InChI Key: KMJAGRQLPUQXDG-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H32N4O2S and its molecular weight is 416.58. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Therapeutic Development

  • HIF-1 Pathway Inhibition

    A study by Mun et al. (2012) explored analogs of a novel small molecule HIF-1 pathway inhibitor, which antagonizes tumor growth in animal models of cancer. The investigation into the structure-activity relationships of these analogs aimed to improve pharmacological properties for cancer therapy development (Mun et al., 2012).

  • Antiproliferative Activity

    Kumar et al. (2019) synthesized quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides and evaluated their in vitro antiproliferative activity against breast cancer cell lines. One compound exhibited significant potency against a specific cell line (Kumar et al., 2019).

  • Anticancer Activity of Derivatives

    Sączewski et al. (2006) synthesized a series of derivatives with remarkable activity against the melanoma MALME-3 M cell line, identifying a leading candidate for further development in cancer treatment (Sączewski et al., 2006).

Nonlinear Optics and Material Sciences

  • Nonlinear Optical Properties: Okada et al. (2003) prepared derivatives with ethyl-substituted cations, which showed increased solubility in organic solvents and second harmonic generation (SHG) activity. This research contributes to the development of materials for nonlinear optics applications (Okada et al., 2003).

Antimicrobial Research

  • Antimicrobial Activity: Patel et al. (2012) synthesized thiazolidinone derivatives that demonstrated antimicrobial activity against various bacterial and fungal strains, indicating potential applications in antimicrobial drug development (Patel et al., 2012).

Pharmacological Research

  • Pharmacokinetics and Drug Development: Wang et al. (2012) investigated the compound KCN1, derived from a similar sulfonamide structure, assessing its anti-cancer effects and pharmacological properties in preclinical studies, indicating its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2S/c1-18-6-5-7-21(16-18)29(27,28)23-17-22(26-14-12-25(4)13-15-26)19-8-10-20(11-9-19)24(2)3/h5-11,16,22-23H,12-15,17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJAGRQLPUQXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methylbenzenesulfonamide

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